molecular formula C17H17Cl2NO2 B5822104 3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide

3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide

Cat. No.: B5822104
M. Wt: 338.2 g/mol
InChI Key: SAMOFRMCOUQDRC-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity . The resulting intermediate is then reacted with ethyl alcohol under acidic conditions to introduce the ethoxy group, forming the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to optimize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides with different functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or cytotoxic activities . The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both dichloro and ethoxy groups enhances its reactivity and potential for diverse applications compared to other benzamide derivatives .

Properties

IUPAC Name

3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-4-22-16-13(18)8-12(9-14(16)19)17(21)20-15-10(2)6-5-7-11(15)3/h5-9H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMOFRMCOUQDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC=C2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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